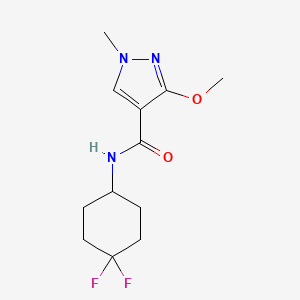

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Descripción

Historical Development of Pyrazole-4-Carboxamide Research

The exploration of pyrazole-4-carboxamides began with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, marking the first identification of a natural pyrazole derivative. Early synthetic efforts focused on Knorr-type condensations of 1,3-diketones with hydrazines, yielding foundational structures like 3,5-dimethylpyrazole. By the late 20th century, the discovery of pyrazole-based pharmaceuticals such as celecoxib (a COX-2 inhibitor) and crizotinib (an anticancer agent) underscored the scaffold’s therapeutic versatility. The introduction of carboxamide substituents, particularly at the pyrazole-4 position, emerged as a pivotal advancement, enabling interactions with enzymatic targets like succinate dehydrogenase (SDH). For instance, commercial SDH inhibitors (SDHIs) such as fluxapyroxad and benzovindiflupyr demonstrated the critical role of the carboxamide group in binding efficiency. The incorporation of fluorine atoms, as seen in this compound, reflects a modern emphasis on improving metabolic stability and target affinity.

Significance in Contemporary Pharmaceutical Research

This compound exemplifies three key design principles in drug discovery:

- Fluorine Integration : The 4,4-difluorocyclohexyl group enhances lipophilicity and resistance to oxidative metabolism, prolonging systemic exposure.

- Methoxy and Methyl Substituents : The 3-methoxy and 1-methyl groups optimize steric and electronic interactions with hydrophobic enzyme pockets, as evidenced by molecular docking studies.

- Carboxamide Linkage : This moiety facilitates hydrogen bonding with SDH’s flavin adenine dinucleotide (FAD) cofactor, a mechanism shared with SDHIs like penthiopyrad.

Recent investigations highlight dual mechanisms of action: SDH inhibition (IC~50~ = 7.7 mg/L for analogous compounds) and disruption of fungal membrane integrity via reactive oxygen species (ROS) generation. Such multi-target activity positions the compound as a candidate for overcoming resistance in pathogens like Botrytis cinerea and Gibberella zeae.

Position Within Pyrazole-Based Medicinal Chemistry

Compared to classical pyrazole derivatives, this compound exhibits distinct structural and functional advantages:

| Feature | Classical Pyrazoles (e.g., Celecoxib) | Modern Derivatives (This Compound) |

|---|---|---|

| Substituents | Aryl sulfonamide groups | Difluorocyclohexyl carboxamide |

| Target Specificity | COX-2 inhibition | SDH inhibition + ROS modulation |

| Metabolic Stability | Moderate (CYP450 susceptibility) | High (fluorine-induced stability) |

The compound’s difluorocyclohexyl group diverges from simpler alkyl or aryl substituents, offering conformational rigidity that improves binding to irregular enzyme surfaces. Additionally, its methoxy group at the 3-position avoids steric clashes observed in bulkier analogs, enhancing solubility without compromising affinity.

Research Gaps and Current Investigation Priorities

Despite promising advancements, critical gaps persist:

- Mechanistic Elucidation : While SDH inhibition is well-documented, the exact pathways for ROS-mediated membrane disruption remain unclear. Proteomic studies are needed to identify secondary targets.

- Spectrum of Activity : Current data focus on antifungal applications, but its potential against bacterial or mycobacterial pathogens (e.g., Mycobacterium tuberculosis) is unexplored.

- Synthetic Optimization : Existing routes yield moderate efficiencies (~50–65%); green chemistry approaches, such as microwave-assisted synthesis, could improve scalability.

- In Vivo Pharmacokinetics : No studies assess oral bioavailability or blood-brain barrier penetration, limiting translational potential.

Addressing these gaps could unlock applications beyond agriculture, including human antifungal therapies and anticancer adjuvants. Collaborative efforts between computational chemists and microbiologists are essential to prioritize derivative synthesis and mechanistic validation.

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N3O2/c1-17-7-9(11(16-17)19-2)10(18)15-8-3-5-12(13,14)6-4-8/h7-8H,3-6H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYAIRBWANVFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

Introduction of the difluorocyclohexyl group: The difluorocyclohexyl group can be introduced through a nucleophilic substitution reaction using a difluorocyclohexyl halide and a suitable nucleophile.

Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a potential modulator of biological pathways, particularly those involving potassium channels.

Medicine: Investigated for its potential therapeutic effects in treating diseases and disorders associated with potassium channel dysfunction.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as potassium channels. By modulating the activity of these channels, the compound can influence various physiological processes, including neuronal signaling and muscle contraction. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1. Comparison of Pyrazole-4-carboxamide Derivatives

Thiazole-4-carboxamide Derivatives with 4,4-Difluorocyclohexyl Group

highlights thiazole-4-carboxamides sharing the N-(4,4-difluorocyclohexyl) group (Table 2). Key comparisons include:

- Heterocycle Core : Pyrazole (two adjacent nitrogen atoms) vs. thiazole (nitrogen and sulfur). The sulfur atom in thiazoles may engage in hydrogen bonding or hydrophobic interactions, whereas pyrazoles offer distinct electronic profiles.

- Synthesis Yields : Thiazole derivatives (35–78% yields) suggest moderate efficiency in coupling reactions. The target compound’s pyrazole core may offer synthetic advantages if steric hindrance from the methyl/methoxy groups is manageable.

- Biological Implications : While biological data are absent, the 3-methoxy and 1-methyl groups on the pyrazole ring could sterically hinder target binding compared to thiazole derivatives with flexible side chains (e.g., compound 108’s trimethoxybenzamido group) .

Table 2. Thiazole-4-carboxamide Derivatives with N-(4,4-Difluorocyclohexyl) Group

Role of the 4,4-Difluorocyclohexyl Substituent in Drug Design

The 4,4-difluorocyclohexyl group is recurrent in medicinal chemistry (), where fluorine atoms:

- Enhance Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life.

- Conformational Restriction : The chair conformation of the cyclohexyl ring may optimize pharmacophore positioning.

- The target compound’s crystallinity remains unstudied but could benefit from similar strategies .

Actividad Biológica

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methoxy group and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression. The pyrazole core is known for its ability to interact with various biological targets, including kinases and poly(ADP-ribose) polymerase (PARP) enzymes.

Enzyme Inhibition

In a study assessing the inhibitory effects on PARP-1, this compound demonstrated significant activity. The compound's IC50 values were found to be in the low nanomolar range, indicating potent inhibition compared to the reference drug Olaparib, which is a well-known PARP inhibitor .

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated against various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-436 (Breast) | 2.57 | Olaparib | 8.90 |

| A549 (Lung) | 5.12 | Doxorubicin | 0.75 |

| HeLa (Cervical) | 3.45 | Cisplatin | 5.00 |

The data indicates that this compound exhibits superior antiproliferative effects compared to standard chemotherapeutic agents.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- MDA-MB-436 Model : In this study, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis.

- A549 Lung Cancer Model : The compound was shown to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole ring and substituents on the cyclohexyl group significantly influence biological activity. For instance:

- The presence of the difluorocyclohexyl moiety enhances lipophilicity and cellular uptake.

- Substituents on the pyrazole ring affect binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.